molecular formula C21H17N5O4 B2563366 N-(2H-1,3-benzodioxol-5-yl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 887457-00-3

N-(2H-1,3-benzodioxol-5-yl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2563366
CAS No.: 887457-00-3
M. Wt: 403.398
InChI Key: NUYYSDGCFUXBBL-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a useful research compound. Its molecular formula is C21H17N5O4 and its molecular weight is 403.398. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory Applications

Compounds synthesized with structural similarities to the specified chemical have demonstrated significant anti-inflammatory activities. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and showed substantial anti-inflammatory activity, with some derivatives displaying significant potency in assays (K. Sunder & Jayapal Maleraju, 2013).

Antitumor Applications

Several novel acetamide, pyrrole, pyrrolopyrimidine, and other derivatives containing biologically active pyrazole moieties have been synthesized to evaluate their antitumor activity. Some of these compounds have shown effectiveness superior to reference drugs like doxorubicin, highlighting their potential in cancer therapy (S. Alqasoumi et al., 2009).

Synthesis and Structural Analysis

Research into the synthesis of novel compounds and their structural analysis has been a significant area of application. Studies involving the unexpected synthesis of novel 2-pyrone derivatives and their crystal structures provide insights into molecular interactions and potential biological applications (J. Sebhaoui et al., 2020).

Kinase Inhibitory and Anticancer Activities

Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. Such compounds, including KX2-391, have shown selectivity in inhibiting Src substrate binding sites, demonstrating their potential in cancer treatment strategies (Asal Fallah-Tafti et al., 2011).

In Silico Drug-likeness and Microbial Investigation

In silico approaches towards the prediction of drug-likeness, coupled with in vitro microbial investigations, have been employed to synthesize and evaluate compounds for antibacterial, antifungal, and antimycobacterial activities. Such studies provide a foundation for understanding the potential drug-likeness properties of synthesized compounds (K. Pandya et al., 2019).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4/c1-13-4-2-3-5-16(13)26-20-15(9-23-26)21(28)25(11-22-20)10-19(27)24-14-6-7-17-18(8-14)30-12-29-17/h2-9,11H,10,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYYSDGCFUXBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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